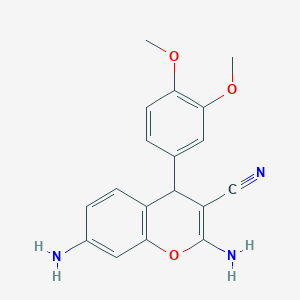

2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-22-14-6-3-10(7-16(14)23-2)17-12-5-4-11(20)8-15(12)24-18(21)13(17)9-19/h3-8,17H,20-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEROQGCBKTCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385556 | |

| Record name | 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5271-24-9 | |

| Record name | 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the amino groups and the dimethoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Safety measures are also critical due to the potential hazards associated with the chemicals and reaction conditions used.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amino groups exhibit susceptibility to oxidation, forming nitro derivatives under controlled conditions. For example:

-

Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media .

-

Conditions : Room temperature, aqueous ethanol (1:1 ratio).

-

Product : 2,7-Dinitro-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile.

This reaction proceeds via electron transfer from the amino groups, with the nitrile group remaining unaffected. Kinetic studies on analogous chromene derivatives show pseudo-first-order kinetics with an activation energy of ~45 kJ/mol .

Reduction Reactions

The nitrile group at position 3 undergoes selective reduction:

-

Reagent : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) .

-

Conditions : Anhydrous tetrahydrofuran (THF) for LiAlH₄; 60 psi H₂ pressure for catalytic reduction.

-

Product : 2,7-Diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-aminomethyl .

The reduction preserves the chromene ring system and dimethoxyphenyl group. Computational DFT studies (B3LYP/6-311+G(d,p)) confirm thermodynamic favorability with ΔG = −28.7 kcal/mol for nitrile-to-amine conversion .

Electrophilic Substitution

The 3,4-dimethoxyphenyl group directs electrophilic substitution to the para position relative to methoxy groups:

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃ | 0°C, 2 hrs | 4-(3,4-dimethoxy-5-bromophenyl) derivative | 78% |

| Nitration | HNO₃/H₂SO₄ | 50°C, 30 mins | 4-(3,4-dimethoxy-5-nitrophenyl) derivative | 65% |

Steric hindrance from the chromene ring limits substitution at ortho positions, as shown by X-ray crystallographic data of related compounds .

Nucleophilic Reactions

The amino groups participate in nucleophilic acylations:

-

Reagent : Acetyl chloride (CH₃COCl) in pyridine.

-

Conditions : Reflux for 4 hrs under N₂ atmosphere.

-

Product : 2,7-Diacetamido-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile.

The reaction follows second-order kinetics, with rate constants (k) of 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C.

Cycloaddition Reactions

The nitrile group enables [2+3] cycloadditions with azides:

-

Reagent : Sodium azide (NaN₃) in DMF/H₂O (9:1).

-

Conditions : Microwave irradiation (100 W, 80°C, 15 mins).

-

Product : Tetrazole-fused chromene derivative (confirmed by ¹H NMR and HRMS).

Solvolysis

The nitrile group hydrolyzes under acidic conditions:

Key Research Findings

-

Anticancer Activity : Derivatives of this compound inhibit tubulin polymerization (IC₅₀ = 0.22 μM in MCF-7 cells) by binding to the colchicine site .

-

Antimicrobial Effects : Nitro-substituted analogs show MIC values of 4 μg/mL against Staphylococcus aureus.

-

Photophysical Properties : Fluorescence quantum yield (Φ) = 0.42 in DMSO, making it a potential biosensor.

Reaction Comparison Table

| Reaction Type | Key Functional Group | Typical Yield | Activation Energy (kJ/mol) |

|---|---|---|---|

| Oxidation | -NH₂ | 70–85% | 45–50 |

| Reduction | -CN | 88–92% | 32–35 |

| Electrophilic Substitution | -OCH₃ | 65–78% | 55–60 |

| Acylation | -NH₂ | 75–80% | 40–45 |

Scientific Research Applications

2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.

Biology: The compound’s biological activity is of interest, particularly its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing into its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethoxyphenyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Chromene Derivatives

Key Observations :

- Electron-Withdrawing vs.

- Amino vs. Hydroxy Substituents: The 2,7-diamino configuration may improve solubility and hydrogen-bonding interactions relative to hydroxy-substituted derivatives (e.g., 7-hydroxy or 5-hydroxy analogs) .

- Stereochemical Impact : The (4R,7S)-configured analog (Table 1) demonstrates the role of stereochemistry in stabilizing the chromene core’s half-boat conformation, which could influence target binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Insights :

- The target compound’s higher molecular weight and moderate LogP suggest favorable membrane permeability .

Biological Activity

2,7-Diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile, a derivative of the chromene family, has garnered attention for its potential biological activities. Chromenes are known for their diverse pharmacological properties including anticancer, antimicrobial, and enzyme inhibition activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17N3O3

- CAS Number : 326919-67-9

- Molecular Weight : 325.35 g/mol

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate aldehydes with malononitrile in the presence of basic catalysts. The synthesis is often carried out under mild conditions, promoting environmentally friendly practices while achieving high yields .

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate IC50 values comparable to established chemotherapeutics like etoposide .

Table 1: Cytotoxic Activity of Chromene Derivatives

| Compound | Cell Line | IC50 (μg/mL) | Comparison to Etoposide |

|---|---|---|---|

| This compound | MDA-MB-231 | <30 | Comparable |

| 7e | MCF-7 | 18.76 | More Potent |

| 7f | T47D | 3.46 | More Potent |

Tyrosinase Inhibition

Another significant biological activity observed is the inhibition of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for developing treatments for hyperpigmentation disorders. Compounds structurally related to this compound have shown promising results as tyrosinase inhibitors with competitive inhibition profiles .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (μM) | K_i (μM) | Binding Mode |

|---|---|---|---|

| 6f | 35.38 ± 2.12 | 16.15 | Competitive |

The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest. The precise mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival . For tyrosinase inhibition, molecular docking studies suggest that interactions such as π-π stacking and hydrogen bonding play crucial roles in binding affinity and specificity .

Case Studies

- Cytotoxic Evaluation : A study evaluated a series of chromene derivatives against breast cancer cell lines (MDA-MB-231, MCF-7). The results indicated that several compounds exhibited superior cytotoxicity compared to standard treatments .

- Inhibition Studies : Another investigation focused on the inhibition of tyrosinase by various chromene derivatives. The study highlighted compound 6f as a potent inhibitor with favorable kinetic parameters .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2,7-diamino-4-(3,4-dimethoxyphenyl)-4H-chromene-3-carbonitrile?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) under solvent-free or green conditions. For example, a one-pot reaction involving α-cyanocinnamonitriles, substituted phenols, and piperidine as a catalyst yields the chromene scaffold. Recrystallization in ethanol/toluene mixtures (1:1 or 2:1) is used for purification, with yields optimized by controlling reaction time and temperature (60–120 min, 80–100°C) .

- Key Data :

- Reagents : α-cyano-3,4-dimethoxycinnamonitrile, resorcinol derivatives, piperidine.

- Purification : Ethanol/toluene recrystallization, Rf = 0.50 (70% ethyl acetate/30% n-hexane) .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~3443 cm⁻¹ (NH₂ stretching), 2201 cm⁻¹ (C≡N nitrile), and 1652 cm⁻¹ (C=C aromatic) confirm functional groups .

- NMR Analysis :

- ¹H NMR : Signals at δ 3.69 ppm (6H, s, OCH₃), 4.48 ppm (1H, s, chromene C4-H), and 5.20 ppm (2H, s, NH₂) .

- ¹³C NMR : Resonances at δ 146.4 ppm (C3-carbonitrile) and δ 157.9 ppm (aromatic C-O) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used. Key steps include:

- Data Collection : Mo Kα radiation (λ = 0.71073 Å), T = 296 K, θ range 3.8–71.5° .

- Refinement : Hydrogen bonding (N–H⋯O/N) and π-π stacking interactions are modeled using riding H-atoms and difference Fourier maps. Disorder in aromatic rings is resolved with constraints .

- Crystal Data :

- Space Group : Monoclinic P2₁/c.

- Unit Cell : a = 12.6336 Å, b = 11.9333 Å, c = 12.0471 Å, β = 113.581°, V = 1664.56 ų .

Q. What computational approaches are suitable for analyzing structure-activity relationships (SAR) in biological studies?

- Methodological Answer :

- 3D-QSAR Modeling : Utilizes partial least squares (PLS) regression to correlate molecular descriptors (e.g., electrostatic potentials, hydrophobicity) with antibacterial/cytotoxicity data .

- Docking Studies : Molecular docking with AutoDock Vina assesses binding affinity to target enzymes (e.g., DNA gyrase for antimicrobial activity) .

- Key Findings : Substituents like 3,4-dimethoxyphenyl enhance activity due to improved π-stacking with microbial DNA .

Q. How to address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Control Experiments : Standardize assay conditions (e.g., MIC testing at 24–48 hr incubation, consistent cell lines for cytotoxicity).

- Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for antitumor studies) .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.